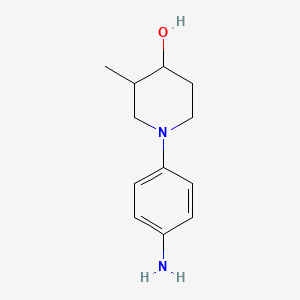

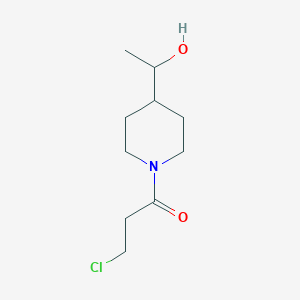

4,5,6,7-Tetrahydro-1-benzofuran-4-amine hydrochloride

Vue d'ensemble

Description

4,5,6,7-Tetrahydro-1-benzofuran-4-amine hydrochloride, also known as THBFH, is a synthetic compound that has been studied for its potential applications in medicine and biochemistry. It is a member of the benzofuran class of compounds, and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Applications De Recherche Scientifique

Synthesis and Characterization

Benzofuran derivatives have been extensively studied for their synthesis and potential applications in various fields. For instance, studies have focused on the identification and synthesis of benzofuran positional isomers, such as 5-(2-Aminopropyl)benzofuran (5-APB) and 6-(2-Aminopropyl)benzofuran (6-APB), highlighting the diversity of chemical structures obtainable from the benzofuran backbone and their potential applications in research chemicals (Stańczuk et al., 2013). Another study demonstrates the nucleophilic substitution reactions of chloro-dinitrobenzofurazan oxides with aromatic amines, elucidating the reactivity patterns of benzofuran derivatives and their utility in creating diverse organic compounds (Read & Norris, 1985).

Organic Chemistry and Catalysis

Benzofuran derivatives serve as key intermediates in organic synthesis. For example, concise synthesis methods have been developed for α-substituted 2-benzofuranmethamines, showcasing the versatility of benzofurans in synthesizing complex organic molecules (Wongsa et al., 2013). Furthermore, benzofuran compounds have been employed in microbial biotransformation methods, highlighting their role in producing pharmacologically relevant derivatives through enzymatic processes (Caliskan et al., 2020).

Pharmacological Research

Research on benzofuran derivatives has also extended into pharmacological exploration. Benzofuran bioisosteres of hallucinogenic tryptamines have been synthesized and evaluated for their affinity at serotonin receptors, indicating the potential of benzofuran compounds in designing new ligands for neurological research (Tomaszewski et al., 1992). Additionally, novel synthetic routes have been developed for benzofuran-2-ylacetamides, demonstrating the utility of benzofuran derivatives in creating compounds with potential antimicrobial and anticoccidial activities (Gabriele et al., 2007).

Safety And Hazards

The safety information for “4,5,6,7-Tetrahydro-1-benzofuran-4-amine” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Propriétés

IUPAC Name |

4,5,6,7-tetrahydro-1-benzofuran-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h4-5,7H,1-3,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASBYEHEPGWFPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)OC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-1-benzofuran-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)

![[1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1531686.png)